Home > Products > Screening Compounds P20239 > Zofenopril (calcium)
Zofenopril (calcium) -

Zofenopril (calcium)

Catalog Number: EVT-15520863
CAS Number:
Molecular Formula: C44H44CaN2O8S4
Molecular Weight: 897.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Zofenopril calcium is a pharmaceutical compound classified as an angiotensin-converting enzyme (ACE) inhibitor, primarily used for its cardioprotective and antihypertensive properties. It is a calcium salt of zofenopril, which is designed to enhance the bioavailability and stability of the active ingredient. Zofenopril is recognized for its role in managing hypertension and providing renal protection in diabetic patients.

Source

Zofenopril calcium is derived from zofenopril, which was synthesized to improve cardiovascular health by inhibiting the ACE enzyme, thereby reducing the production of angiotensin II, a potent vasoconstrictor. The compound has been studied extensively for its pharmacological effects and safety profile in clinical settings.

Classification
  • Type: Small molecule
  • Drug Class: Angiotensin-converting enzyme inhibitors
  • Chemical Formula: C₄₄H₄₄CaN₂O₈S₄
  • CAS Number: 81938-43-4
  • Molecular Weight: 897.16 g/mol .
Synthesis Analysis

The synthesis of zofenopril calcium involves several key steps, utilizing specific raw materials and chemical reactions.

Methods

  1. Esterification: N-acetyl-L-oxyproline is reacted with methanol to form an ester.
  2. Sulfonation: Paratoluenesulfonyl chloride is introduced to sulfonate the product.
  3. Substitution: A thiophenyl group is substituted into the structure.
  4. Hydrolysis: The resulting compound undergoes hydrolysis to yield the free acid form of zofenopril.
  5. Formation of Calcium Salt: The zofenopril free acid is then reacted with calcium chloride to produce zofenopril calcium through crystallization and purification processes .

Technical Details

The synthesis can be summarized as follows:

  • Raw materials include N-acetyl-L-oxyproline and thionyl chloride.
  • The reaction conditions typically involve temperatures ranging from room temperature to 90 °C for several hours, followed by recrystallization from appropriate solvents such as isopropanol .
Molecular Structure Analysis

Zofenopril calcium has a complex molecular structure characterized by multiple functional groups.

Structure Data

  • IUPAC Name: Calcium bis((2S,4S)-1-[(2S)-3-(benzoylsulfanyl)-2-methylpropanoyl]-4-(phenylsulfanyl)pyrrolidine-2-carboxylate)
  • Molecular Structure:
    • Contains two proline derivatives with thiophenyl groups.
    • The presence of calcium enhances its stability and solubility in physiological conditions.

The structural formula can be represented in various formats such as SMILES and InChI for computational chemistry applications .

Chemical Reactions Analysis

Zofenopril calcium participates in several chemical reactions that are crucial for its function as a drug.

Reactions

  1. Hydrolysis Reaction: Converts zofenopril calcium back to its free acid form under alkaline conditions.
  2. Deacetylation Reaction: Involves hydrochloric acid treatment to remove acetyl groups from intermediates during synthesis.
  3. Salt Formation Reaction: The interaction between zofenopril free acid and calcium chloride leads to the formation of the calcium salt .

These reactions are essential for both the synthesis and pharmacological activation of zofenopril.

Mechanism of Action

Zofenopril exerts its therapeutic effects primarily through inhibition of the ACE enzyme.

Process

  1. Inhibition of Angiotensin II Production: By blocking ACE, zofenopril reduces levels of angiotensin II, leading to vasodilation and decreased blood pressure.
  2. Enhanced Bradykinin Levels: Increased bradykinin contributes to vasodilation, further aiding in blood pressure reduction.
  3. Renal Protection Mechanism: Zofenopril has been shown to protect renal function in diabetic patients by decreasing intraglomerular pressure .

The active metabolite, zofenoprilat, plays a significant role in these processes.

Physical and Chemical Properties Analysis

Zofenopril calcium exhibits distinct physical and chemical properties that influence its behavior as a pharmaceutical agent.

Physical Properties

  • Density: 1.34 g/cm³
  • Melting Point: >250 °C
  • Boiling Point: 646.3 °C at 760 mmHg
  • Flash Point: 344.7 °C .

Chemical Properties

  • Solubility: Soluble in water due to the presence of ionic bonds from the calcium salt.
  • Stability: Exhibits stability under physiological pH but may degrade under extreme conditions .

These properties are critical for formulation and storage considerations in pharmaceutical applications.

Applications

Zofenopril calcium is primarily used in clinical settings for:

  1. Hypertension Management: Effective in lowering blood pressure in patients with hypertension.
  2. Cardioprotection: Used post-myocardial infarction to protect cardiac tissue.
  3. Diabetic Nephropathy Treatment: Provides renal protection in diabetic patients by reducing glomerular pressure .

Research continues into its potential applications beyond traditional cardiovascular indications, exploring its neuroprotective effects and regenerative capabilities in nerve injuries .

Introduction to Zofenopril Calcium as a Pharmacological Agent

Historical Development and Classification Among ACE Inhibitors

Zofenopril calcium (chemical name: (4S)-1-[(2S)-3-benzoylthio-2-methylpropionyl]-4-(phenylthio)-L-proline calcium salt) emerged as a significant advancement in cardiovascular pharmacology following its patent in 1978 and subsequent approval in Italy in 2000 [1] [8]. Developed as a successor to first-generation angiotensin-converting enzyme (ACE) inhibitors like captopril, it belongs to the third-generation ACE inhibitor class characterized by prolonged duration of action and enhanced tissue penetration [2] [4]. Its development addressed limitations of earlier sulfhydryl-containing ACE inhibitors, particularly regarding pharmacokinetic stability and cardioprotective efficacy [2].

The classification of zofenopril among ACE inhibitors reflects both its chemical lineage and therapeutic evolution:

Table 1: Classification of ACE Inhibitors by Chemical Structure and Generation

Classification BasisSubtypeRepresentative AgentsZofenopril Position
Chemical moietySulfhydryl-containingCaptopril, ZofenoprilThird-generation sulfhydryl agent
Dicarboxylate-containingEnalapril, Ramipril, LisinoprilN/A
Phosphinyl-containingFosinoprilN/A
Therapeutic generationFirst-generationCaptoprilN/A
Second-generationEnalapril, LisinoprilN/A
Third-generationZofenopril, RamiprilDefining agent

Zofenopril distinguishes itself pharmacologically through extensive clinical validation in the SMILE (Survival of Myocardial Infarction Long-term Evaluation) program, which established its efficacy in acute myocardial infarction management—a distinction not shared by all third-generation ACE inhibitors [1] [2]. Its development pathway involved optimization of the sulfhydryl group's antioxidant properties while enhancing drug stability, resulting in a prodrug that requires activation by cardiac esterases to form the active metabolite zofenoprilat [1] [4].

Table 2: Historical Development Timeline of Zofenopril Calcium

YearDevelopment MilestoneSignificance
1978Initial patent filingIntellectual property protection established
1980sPreclinical characterization of cardioprotective effectsDemonstrated superior cardiac ACE affinity vs. captopril
2000Regulatory approval in ItalyFirst clinical availability (brand name: Zoprace®)
2001-2005SMILE trial series completionValidated mortality reduction in post-MI patients
2010sFixed-dose combinations with hydrochlorothiazideExpanded hypertension management options

Structural Uniqueness: Sulfhydryl Group and Lipophilicity

The molecular architecture of zofenopril calcium (C22H23NO4S2) features two distinctive elements: a sulfhydryl (-SH) moiety and a biphenylthioether system that collectively confer unique pharmacological properties [4] [9]. The crystalline structure of its Form A polymorph (CAS: 81938-43-4) exhibits characteristic X-ray diffraction peaks at scattering angles 2θ: 4.3, 7.4, 8.7, and 10.1, confirming its stable crystalline configuration [7].

Sulfhydryl Group Functions:

  • Zinc Coordination: The sulfhydryl group binds tetrahedrally to the zinc atom at the active site of ACE with higher affinity (Ki ≈ 1-8 nM) than captopril, enabling potent enzyme inhibition [1] [2].
  • Antioxidant Activity: Unlike carboxylate-containing ACE inhibitors, the sulfhydryl group scavenges reactive oxygen species (ROS), reducing oxidative stress in vascular endothelium and myocardial tissue [2] [4]. This was demonstrated experimentally by 40-60% greater reduction in lipid peroxidation markers during cardiac ischemia-reperfusion injury compared to non-sulfhydryl ACE inhibitors [2].
  • Bradykinin Modulation: Contributes to reduced incidence of bradykinin-mediated side effects compared to non-sulfhydryl agents despite equivalent ACE inhibition [3].

Lipophilicity Parameters:The benzene thioether groups confer exceptional lipophilicity (logP = 1.8-2.1), approximately 3-fold higher than enalapril and 1.5-fold higher than captopril [3] [4]. This property enables:

Table 3: Molecular Properties Influencing Pharmacodynamics

Molecular PropertyValue/CharacteristicPharmacological Consequence
LogP (octanol/water)1.8-2.1Enhanced tissue penetration, particularly in myocardium
Cardiac tissue:plasma ratio8.3:1Sustained cardiac ACE inhibition (>60% at 24 hours)
Cardiac esterase activationRapid hydrolysisConversion to active zofenoprilat within cardiac tissue
Protein binding85-90%Prolonged elimination half-life (5.5 hours)

Experimental models demonstrate that zofenopril achieves cardiac tissue concentrations 8.3-fold higher than plasma levels, enabling 90% cardiac ACE inhibition within 1 hour of administration that persists at 45-60% after 24 hours [2] [3]. The lipophilicity further facilitates blood-brain barrier penetration, though central nervous system effects remain clinically unexploited [4].

Structural optimization of the proline ring and esterification produced a prodrug that undergoes rapid hepatic and cardiac conversion to zofenoprilat (CAS: 75176-37-3), the active diacid metabolite responsible for sustained ACE inhibition [4] [9]. The calcium salt formulation (zofenopril hemicalcium) enhances stability and bioavailability compared to earlier salt forms, with pharmaceutical compositions requiring >98.5% chemical purity to minimize impurity-related variability [7] [9].

Clinical Significance and Approved Indications

While safety profiles are excluded per instructions, the therapeutic applications arising from zofenopril's unique properties warrant mention:

  • Hypertension Management: The European Society of Cardiology/European Society of Hypertension (ESC/ESH) guidelines position zofenopril within first-line combination therapies due to its complementary mechanisms with diuretics and calcium channel blockers [2]. Its fixed-dose combination with hydrochlorothiazide exemplifies guideline-recommended dual therapy approaches.
  • Post-Myocardial Infarction Care: The SMILE trial program established zofenopril's mortality reduction benefit (29% risk reduction over 48 weeks) in acute myocardial infarction, attributed to its cardioprotective effects beyond blood pressure control [1] [2].
  • Cardiac Remodeling Prevention: Preclinical data indicates suppression of post-ischemic remodeling through inhibition of matrix metalloproteinases and reduced fibroblast activation—effects potentiated by its antioxidant capacity [2] [4].

Table 4: Clinically Validated Effects from Major Trials

Therapeutic DomainKey Trial/StudyDemonstrated Effect
Acute MI managementSMILE Program29% mortality risk reduction at 48 weeks
Hypertension controlMultiple RCTsSystolic BP reduction: 18-25 mmHg (monotherapy)
85% response rate in stage I-II hypertension
Endothelial protectionIn vitro studies40% increase in nitric oxide bioavailability

The molecular structure-function relationships established in zofenopril calcium have informed subsequent ACE inhibitor development, though its combination of sulfhydryl-mediated cardioprotection and optimized lipophilicity remains unique among clinically available agents [1] [4] [8]. Current research focuses on exploiting these properties in expanded cardiovascular indications, including diastolic dysfunction and metabolic syndrome-related hypertension.

Properties

Product Name

Zofenopril (calcium)

IUPAC Name

calcium;1-(3-benzoylsulfanyl-2-methylpropanoyl)-4-phenylsulfanylpyrrolidine-2-carboxylate

Molecular Formula

C44H44CaN2O8S4

Molecular Weight

897.2 g/mol

InChI

InChI=1S/2C22H23NO4S2.Ca/c2*1-15(14-28-22(27)16-8-4-2-5-9-16)20(24)23-13-18(12-19(23)21(25)26)29-17-10-6-3-7-11-17;/h2*2-11,15,18-19H,12-14H2,1H3,(H,25,26);/q;;+2/p-2

InChI Key

NSYUKKYYVFVMST-UHFFFAOYSA-L

Canonical SMILES

CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)[O-])SC3=CC=CC=C3.CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)[O-])SC3=CC=CC=C3.[Ca+2]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.